![molecular formula C19H20N4 B2931212 6-(2-苄基-1,3,3a,4,6,6a-六氢吡咯并[3,4-c]吡咯-5-基)吡啶-3-腈 CAS No. 2415513-34-5](/img/structure/B2931212.png)
6-(2-苄基-1,3,3a,4,6,6a-六氢吡咯并[3,4-c]吡咯-5-基)吡啶-3-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-3-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, solubility, melting point, boiling point, and reactivity. For this compound, the molecular formula is C17H21N5 and the molecular weight is 295.4 g/mol .科学研究应用
Analgesic and Sedative Agents
Pyrrolopyridine derivatives have been studied for their potential as analgesic and sedative agents . They may offer new avenues for pain management and sedation protocols in medical settings .
Nervous System Diseases Treatment
These compounds show promise in treating diseases of the nervous system , potentially offering new treatments for conditions like Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis .
Immune System Disorders
Research suggests that pyrrolopyridine derivatives could be used to treat various immune system disorders , possibly improving treatment options for autoimmune diseases and immunodeficiency conditions .
Antidiabetic Activity
The derivatives exhibit antidiabetic activity , indicating potential use in managing diabetes and related metabolic disorders .
Antimycobacterial Properties
They have been found to possess antimycobacterial properties , which could lead to new treatments for tuberculosis and other mycobacterial infections .
Antiviral Applications
Pyrrolopyridine derivatives also show antiviral applications , offering potential for the development of new antiviral drugs with low toxicity and high selectivity .
Antitumor Activities
There is evidence of antitumor activities associated with these compounds, suggesting they could contribute to cancer treatment strategies .
属性
IUPAC Name |
6-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c20-8-16-6-7-19(21-9-16)23-13-17-11-22(12-18(17)14-23)10-15-4-2-1-3-5-15/h1-7,9,17-18H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZXXPCGZCTDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。